Net Charge and Electrostatic Driver Differentiation vs. Dermaseptin B3
Dermaseptin III-like peptide carries a net charge of +5, compared with +3 for its close analog Dermaseptin B3 (UniProt P81485) [1][2]. Elevated cationicity is directly correlated with enhanced binding to anionic bacterial membranes, as demonstrated by the observation that cationicity‑optimised dermaseptin analogs exhibit improved antimicrobial activity [3]. The two‑unit charge increase therefore predicts superior electrostatic driving force for membrane engagement, which may translate into lower MICs against Gram‑negative pathogens.
| Evidence Dimension | Net molecular charge at physiological pH |
|---|---|
| Target Compound Data | +5 |
| Comparator Or Baseline | Dermaseptin B3: +3 |
| Quantified Difference | Δ = +2 units |
| Conditions | Calculated from primary sequence; DRAMP database annotations |
Why This Matters
Higher net charge can directly lower the MIC against Gram‑negative bacteria and reduce the likelihood of resistance development via charge-based membrane repulsion.
- [1] DRAMP01711. Dermaseptin III-like peptide. DRAMP database. http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP01711 View Source
- [2] DRAMP01650. Dermaseptin-B3. DRAMP database. http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP01650 View Source
- [3] FDI Lab. Biological Activities of Cationicity-Enhanced and Hydrophobicity-Optimized Analogues of an Antimicrobial Peptide, Dermaseptin-PS3. SciCrunch. 2018. View Source
